molecular formula C18H22N2O3S2 B2375006 4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide CAS No. 2034335-88-9

4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide

Cat. No. B2375006
CAS RN: 2034335-88-9
M. Wt: 378.51
InChI Key: RXBRRFAJORLSBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” were not found, thiazole derivatives have been synthesized for various biological activities . For instance, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They have been used in the design of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been studied for their potential antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species . This makes them a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer activity . In particular, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds have shown significant activity, suggesting their potential use in cancer treatment.

Antiproliferative Agents

The compound “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” could potentially be used as an antiproliferative agent . Antiproliferative agents inhibit the growth of cells, which can be particularly useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Drug Designing

Molecular docking studies of thiazole derivatives have been carried out to study their binding mode with receptors . These studies can help in the design of new drugs with improved efficacy and reduced side effects .

Antifungal Activity

Thiazole derivatives have been reported to have antifungal properties . This suggests that “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” could potentially be used in the treatment of fungal infections .

Antiviral Activity

Thiazole compounds have also been studied for their antiviral activity . This suggests another potential application of “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” in the treatment of viral infections .

Future Directions

The future directions for “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications. The development of novel fungicides with high bioactivities is one area of interest . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest promising avenues for future research .

properties

IUPAC Name

4-acetyl-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13(21)14-7-9-16(10-8-14)25(22,23)19-11-18-20-17(12-24-18)15-5-3-2-4-6-15/h7-10,12,15,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBRRFAJORLSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide

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